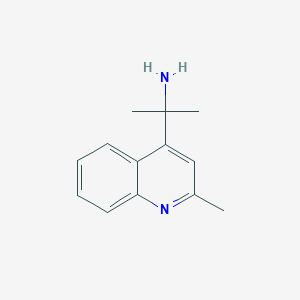
3-(3-Methylbutyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methylbutyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(3-Methylbutyl)azetidine, often involves the cyclization of suitable precursors. . This reaction is efficient but can be challenging due to the inherent strain in the azetidine ring.
Another method involves the use of dimethylsulfoxonium methylide under microwave irradiation, which facilitates the formation of azetidines from aziridines . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of azetidines typically involves large-scale cyclization reactions under controlled conditions. The use of solid supports and microwave irradiation can enhance the efficiency and yield of these reactions . Additionally, the polymerization of azetidines can be controlled through cationic and anionic mechanisms, allowing for the production of polyamines with various structures .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Methylbutyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The ring strain in azetidines makes them susceptible to oxidation, leading to the formation of various oxidized products.
Reduction: Reduction reactions can open the azetidine ring, resulting in the formation of amines and other derivatives.
Substitution: Azetidines can undergo substitution reactions, particularly at the nitrogen atom, leading to the formation of N-substituted azetidines.
Common Reagents and Conditions
Common reagents used in the reactions of azetidines include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions often involve mild temperatures and the use of catalysts to facilitate the desired transformations.
Major Products
The major products formed from the reactions of this compound include oxidized derivatives, amines, and N-substituted azetidines. These products are valuable intermediates in organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
3-(3-Methylbutyl)azetidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(3-Methylbutyl)azetidine involves its interaction with various molecular targets and pathways. The ring strain in azetidines facilitates their reactivity, allowing them to participate in a wide range of chemical reactions. This reactivity is often exploited in the design of pharmaceuticals and other bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(3-Methylbutyl)azetidine include aziridines and other azetidines with different substituents . These compounds share the characteristic ring strain and reactivity of azetidines but differ in their specific chemical properties and applications.
Uniqueness
This compound is unique due to its specific substituent, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other azetidines or aziridines may not be suitable .
Eigenschaften
Molekularformel |
C8H17N |
|---|---|
Molekulargewicht |
127.23 g/mol |
IUPAC-Name |
3-(3-methylbutyl)azetidine |
InChI |
InChI=1S/C8H17N/c1-7(2)3-4-8-5-9-6-8/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
DVGDIZWHKCYIRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC1CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


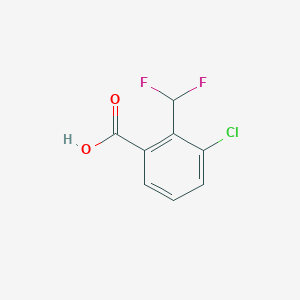
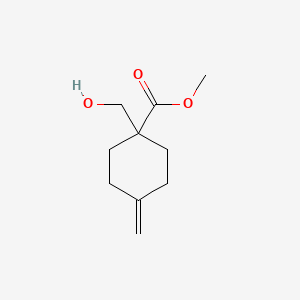
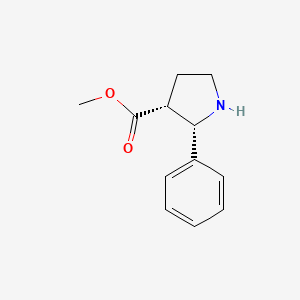



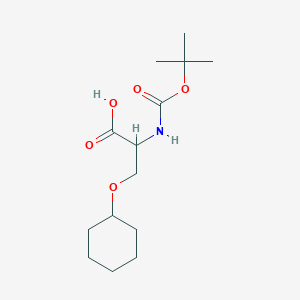
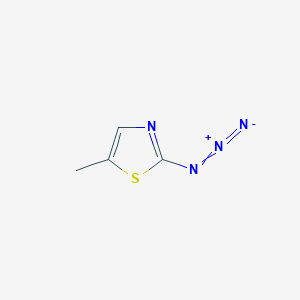

![Methyl 3-[(pyridin-4-yl)amino]benzoate](/img/structure/B13537453.png)
![2-{5-[2-(Dimethylamino)ethyl]-10,13-dioxa-3,5-diazatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-4-yl}ethan-1-aminetrihydrochloride](/img/structure/B13537456.png)
